molecular formula C10H10BrF B6197719 2-bromo-1-fluoro-4-(1-methylcyclopropyl)benzene CAS No. 2680528-24-7

2-bromo-1-fluoro-4-(1-methylcyclopropyl)benzene

Cat. No.: B6197719
CAS No.: 2680528-24-7
M. Wt: 229.1
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Description

2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of bromine, fluorine, and a methylcyclopropyl group attached to a benzene ring. Its molecular formula is C10H10BrF, and it has a molecular weight of 229.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-fluoro-4-(1-methylcyclopropyl)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-fluoro-4-(1-methylcyclopropyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biphenyl compounds .

Mechanism of Action

The mechanism of action of 2-bromo-1-fluoro-4-(1-methylcyclopropyl)benzene depends on its specific application. In chemical reactions, the bromine and fluorine atoms can act as leaving groups, facilitating various substitution and coupling reactions. The methylcyclopropyl group can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

CAS No.

2680528-24-7

Molecular Formula

C10H10BrF

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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